Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol
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Overview
Description
Metoprolol succinate is a beta-1-selective (cardioselective) adrenergic receptor blocking agent, commonly used in the treatment of hypertension, angina pectoris, and heart failure. It is also used to reduce mortality due to myocardial infarction. Metoprolol succinate is the extended-release form of metoprolol, which allows for once-daily dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metoprolol succinate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield metoprolol. The final step involves the reaction of metoprolol with succinic acid to form metoprolol succinate .
Industrial Production Methods
In industrial settings, the production of metoprolol succinate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Metoprolol succinate undergoes several types of chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed.
Major Products
The major products formed from these reactions include various oxidized metabolites and substituted derivatives of metoprolol .
Scientific Research Applications
Metoprolol succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker interactions and stability.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in cardiovascular diseases, including hypertension, angina, and heart failure.
Industry: Used in the development of sustained-release formulations and drug delivery systems .
Mechanism of Action
Metoprolol succinate works by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Metoprolol tartrate: Immediate-release form of metoprolol, used for similar indications but requires multiple daily doses.
Atenolol: Another beta-1 selective blocker, used for hypertension and angina.
Bisoprolol: A beta-1 selective blocker with a longer half-life than metoprolol .
Uniqueness
Metoprolol succinate’s extended-release formulation allows for once-daily dosing, improving patient compliance. It also has a more stable pharmacokinetic profile compared to metoprolol tartrate .
Properties
CAS No. |
207983-04-8 |
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Molecular Formula |
C19H31NO7 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
ZBOQQGAVXCUYJM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
Synonyms |
1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, butanedioic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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